8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid
Description
8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid is a bicyclic carboxylic acid featuring two spiro junctions and an oxo group at the 8-position. For instance, spirocyclic analogs of valproic acid have demonstrated anticonvulsant activity .
Properties
IUPAC Name |
8-oxodispiro[3.1.36.14]decane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-8-3-11(4-8)5-10(6-11)1-7(2-10)9(13)14/h7H,1-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGOTLXZWFQTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC3(C2)CC(=O)C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product .
Industrial Production Methods
While detailed industrial production methods for 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the rings.
Common Reagents and Conditions
Common reagents used in the reactions of 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes.
Scientific Research Applications
8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Biological Activity
Overview
8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid is a complex organic compound with the molecular formula CHO. Its unique spirocyclic structure allows for diverse biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid typically involves several steps, starting from commercially available reagents. The initial reaction often includes tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, leading to a spirocyclic intermediate, which is further processed through oxidation and carboxylation to yield the final product.
| Property | Value |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid |
| InChI | InChI=1S/C11H14O3/c12-8-3-11(4-8)5-10(6-11)1-7(2-10)9(13)14/h7H,1-6H2,(H,13,14) |
The biological activity of 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound's spirocyclic structure facilitates binding to these targets, potentially modulating their activity and leading to biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit microbial growth through interference with cellular processes.
- Anticancer Properties : There is ongoing research into its potential to induce apoptosis in cancer cells by targeting specific signaling pathways.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies have demonstrated that 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Cancer Research : A study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways, indicating its potential use in cancer therapy .
- Structure-Activity Relationship (SAR) : Research on related spirocyclic compounds has provided insights into how structural modifications can enhance biological activity, paving the way for the design of more potent derivatives of 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid.
Applications in Medicine and Industry
The unique properties of 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid make it valuable in various fields:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
- Material Science : Its distinct structure allows for innovative applications in developing new materials with specific functional properties.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their properties:
Physicochemical and Functional Differences
- Acidity: The oxo group at C8 in 8-oxo-1-oxaspiro[4.5]decane-2-carboxylic acid lowers its pKa (predicted 3.56) compared to non-oxo spirocarboxylic acids, enhancing solubility in physiological environments .
- Bioactivity : Spiro[4.5]decane-2-carboxylic acid (12a) exhibits anticonvulsant effects, while adamantane-based tricyclic derivatives are explored for neurological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
